

# Physical and chemical properties of 4-Acetamido-2-methylNitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name:	4-Acetamido-2-methylNitrobenzene
Cat. No.:	B181105

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## An In-depth Technical Guide to 4-Acetamido-2-methylNitrobenzene

For Researchers, Scientists, and Drug Development Professionals

## Foreword: A Molecule of Versatile Potential

**4-Acetamido-2-methylNitrobenzene**, also known by its IUPAC name N-(3-methyl-4-nitrophenyl)acetamide, is a substituted nitroaromatic compound with significant potential in various scientific and industrial domains. Its unique molecular architecture, featuring an acetamido group and a nitro functionality on a toluene backbone, bestows upon it a rich chemical reactivity that makes it a valuable intermediate in organic synthesis. This guide aims to provide a comprehensive technical overview of its physical and chemical properties, synthesis, characterization, and potential applications, with a particular focus on its relevance to researchers and professionals in the field of drug development. The insights provided herein are intended to facilitate a deeper understanding of this compound and to empower its effective utilization in research and development endeavors.

## Chemical Identity and Molecular Structure

A thorough understanding of a compound begins with its fundamental chemical identity. The structural and identifying information for **4-Acetamido-2-methylNitrobenzene** is summarized

below.

## Nomenclature and Identifiers

Property	Value
IUPAC Name	N-(3-methyl-4-nitrophenyl)acetamide[1][2]
CAS Number	51366-39-3[2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub> [2][3]
Molecular Weight	194.19 g/mol [2][3]
Synonyms	3-Methyl-4-nitroacetanilide, 3'-methyl-4'-nitroacetanilide, N-(3-methyl-4-nitrophenyl)acetamide, 3-acetamido-6-nitrotoluene[2][3][5]

## Molecular Structure and Representation

The molecular structure of **4-Acetamido-2-methylNitrobenzene** is characterized by a benzene ring substituted with a methyl group at position 1, a nitro group at position 2, and an acetamido group at position 4.

Caption: Chemical structure of **4-Acetamido-2-methylNitrobenzene**.

## Physicochemical Properties

The physical and chemical properties of **4-Acetamido-2-methylNitrobenzene** are crucial for its handling, storage, and application in various chemical processes.

## Physical Properties

Property	Value	Source(s)
Appearance	Yellow to orange crystalline solid	[3][4]
Melting Point	95 - 97 °C	[3]
Boiling Point	391.9 ± 30.0 °C (Predicted)	
Density	1.289 ± 0.06 g/cm³ (Predicted)	
Solubility	Soluble in DMSO	[4]
pKa	13.91 ± 0.70 (Predicted)	[4]

## Chemical Properties and Reactivity

The chemical behavior of **4-Acetamido-2-methylNitrobenzene** is dictated by the interplay of its functional groups: the electron-withdrawing nitro group, the activating acetamido group, and the methyl group.

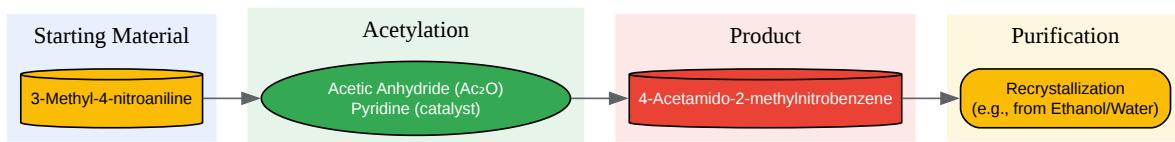
- Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. It is also a key functional group for reduction to an amino group, a common transformation in the synthesis of pharmaceuticals and other fine chemicals.
- Acetamido Group: As an ortho, para-directing group, the acetamido functionality activates the benzene ring towards electrophilic attack. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic system, influencing the regioselectivity of reactions.
- Methyl Group: The methyl group is a weakly activating, ortho, para-directing group that can influence the steric accessibility of adjacent positions on the aromatic ring.

The presence of both activating and deactivating groups on the same aromatic ring makes **4-Acetamido-2-methylNitrobenzene** a versatile building block for the synthesis of a wide range of substituted aromatic compounds.

## Synthesis and Purification

While a specific, detailed synthesis protocol for **4-Acetamido-2-methylNitrobenzene** is not readily available in the peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on well-established organic chemistry principles and analogous transformations. The synthesis would likely proceed via a two-step sequence starting from 3-methyl-4-nitroaniline.

## Proposed Synthesis Workflow



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Caption: Proposed synthesis workflow for **4-Acetamido-2-methylNitrobenzene**.

## Step-by-Step Experimental Protocol (Proposed)

Objective: To synthesize **4-Acetamido-2-methylNitrobenzene** from 3-methyl-4-nitroaniline.

Materials:

- 3-Methyl-4-nitroaniline
- Acetic anhydride
- Pyridine (catalytic amount)
- Glacial acetic acid (solvent)
- Ethanol
- Deionized water
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

- Heating mantle
- Ice bath
- Buchner funnel and filter paper

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-4-nitroaniline (1.0 equivalent) in glacial acetic acid.
- Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine followed by the slow, dropwise addition of acetic anhydride (1.1 equivalents).
- Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water. This will precipitate the crude product.
- Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
- Purification: Purify the crude **4-Acetamido-2-methylNitrobenzene** by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
- Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature.

Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy.

# Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While experimental spectra for **4-Acetamido-2-methylNitrobenzene** are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

## <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the acetamido group.

- Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a singlet in the aromatic region (typically  $\delta$  7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the electronic effects of the substituents.
- Methyl Protons: The protons of the methyl group attached to the benzene ring will likely appear as a singlet at around  $\delta$  2.3-2.6 ppm.
- Acetamido Protons: The methyl protons of the acetyl group will give a sharp singlet around  $\delta$  2.1-2.3 ppm. The N-H proton will appear as a broad singlet at a downfield chemical shift (typically  $\delta$  8.0-10.0 ppm), which is often exchangeable with D<sub>2</sub>O.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The <sup>13</sup>C NMR spectrum will provide information about the carbon skeleton of the molecule.

- Aromatic Carbons: Six distinct signals are expected in the aromatic region ( $\delta$  110-150 ppm) for the carbons of the benzene ring. The chemical shifts will be influenced by the attached substituents.
- Carbonyl Carbon: The carbonyl carbon of the acetamido group will appear at a downfield chemical shift, typically in the range of  $\delta$  168-172 ppm.
- Methyl Carbons: The methyl carbon attached to the aromatic ring will resonate at around  $\delta$  20-25 ppm, while the methyl carbon of the acetyl group will appear at a similar chemical shift.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

- N-H Stretch: A sharp to moderately broad absorption band in the region of  $3250\text{-}3350\text{ cm}^{-1}$  corresponding to the N-H stretching vibration of the secondary amide.
- C=O Stretch: A strong, sharp absorption band around  $1660\text{-}1690\text{ cm}^{-1}$  due to the carbonyl stretching vibration of the amide (Amide I band).
- N-O Stretch (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the nitro group, typically around  $1500\text{-}1550\text{ cm}^{-1}$  and  $1330\text{-}1370\text{ cm}^{-1}$ , respectively.
- C-H Stretches: Aromatic C-H stretching vibrations will appear above  $3000\text{ cm}^{-1}$ , while aliphatic C-H stretches from the methyl groups will be observed just below  $3000\text{ cm}^{-1}$ .
- C=C Stretches: Aromatic C=C stretching vibrations will give rise to several bands in the  $1450\text{-}1600\text{ cm}^{-1}$  region.

## Mass Spectrometry (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak ( $M^+$ ): The mass spectrum should show a molecular ion peak at  $m/z = 194$ , corresponding to the molecular weight of the compound.
- Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the acetyl group ( $CH_3CO$ , 43 Da) or the nitro group ( $NO_2$ , 46 Da). Cleavage of the amide bond could also be observed.

## Applications in Research and Drug Development

**4-Acetamido-2-methylNitrobenzene** serves as a versatile intermediate in several areas of chemical synthesis and development.

## Pharmaceutical Synthesis

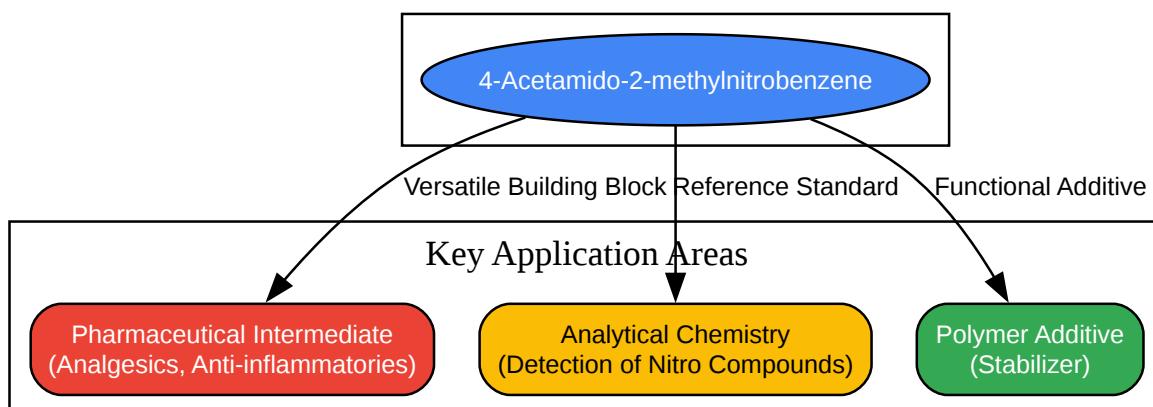
This compound is utilized in the development of analgesic and anti-inflammatory drugs.[3] The presence of the nitro and acetamido groups allows for further chemical modifications to produce more complex molecules with potential therapeutic activities. The nitro group can be reduced to an amine, which is a common functional group in many active pharmaceutical ingredients.

## Analytical Chemistry

In the field of analytical chemistry, **4-Acetamido-2-methylNitrobenzene** is employed in methods for the detection and quantification of nitro compounds.[3] Its well-defined structure and properties make it a suitable reference standard or a starting material for the synthesis of analytical reagents.

## Polymer Science

The compound also acts as a stabilizer in polymer formulations.[3] It can help to improve the thermal stability of plastics and prolong their lifespan by preventing degradation caused by heat, light, or oxidation.[3]



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## Sources

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- To cite this document: BenchChem. [Physical and chemical properties of 4-Acetamido-2-methylNitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181105#physical-and-chemical-properties-of-4-acetamido-2-methylNitrobenzene]

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